molecular formula C6H2Br2FNO2 B1397248 1,3-Dibromo-2-fluoro-5-nitrobenzene CAS No. 361436-26-2

1,3-Dibromo-2-fluoro-5-nitrobenzene

Cat. No.: B1397248
CAS No.: 361436-26-2
M. Wt: 298.89 g/mol
InChI Key: TUGFLGHTSGQDQE-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-fluoro-5-nitrobenzene is an organic compound with the molecular formula C6H2Br2FNO2 and a molecular weight of 298.89 g/mol . It is characterized by the presence of bromine, fluorine, and nitro groups attached to a benzene ring, making it a highly reactive and versatile compound in various chemical reactions.

Preparation Methods

The synthesis of 1,3-Dibromo-2-fluoro-5-nitrobenzene typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the bromination, fluorination, and nitration of a benzene derivative . For instance, the process may begin with the bromination of a fluorobenzene compound, followed by nitration under controlled conditions using nitric acid and sulfuric acid as reagents . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1,3-Dibromo-2-fluoro-5-nitrobenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium borohydride, lithium aluminum hydride, and palladium on carbon . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1,3-Dibromo-2-fluoro-5-nitrobenzene largely depends on its chemical structure and the specific application. In biological systems, it may interact with molecular targets such as enzymes and receptors, leading to inhibition or activation of specific pathways . The presence of bromine and nitro groups enhances its reactivity, allowing it to form covalent bonds with target molecules, thereby exerting its effects.

Comparison with Similar Compounds

1,3-Dibromo-2-fluoro-5-nitrobenzene can be compared with other similar compounds such as 1,3-Dibromo-5-fluoro-2-nitrobenzene and 1,4-Dibromo-2-fluoro-5-nitrobenzene . These compounds share similar structural features but differ in the position of substituents on the benzene ring, which can significantly affect their chemical reactivity and applications. The unique combination of bromine, fluorine, and nitro groups in this compound makes it particularly valuable in specific synthetic and research applications.

Properties

IUPAC Name

1,3-dibromo-2-fluoro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2FNO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGFLGHTSGQDQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718326
Record name 1,3-Dibromo-2-fluoro-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361436-26-2
Record name 1,3-Dibromo-2-fluoro-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dibromo-2-fluoro-5-nitrobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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